NanoLuc substrate 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

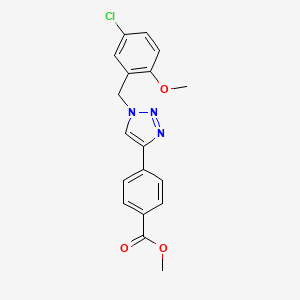

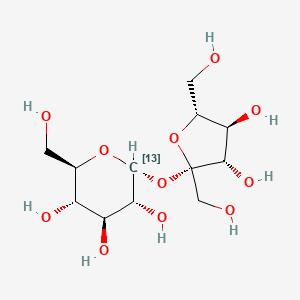

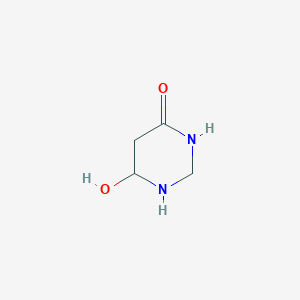

NanoLuc substrate 1 is a key component in bioluminescent assays, specifically designed for use with NanoLuc luciferase. This substrate, furimazine, is a novel coelenterazine analog that produces high-intensity, glow-type luminescence. NanoLuc luciferase, derived from a deep-sea shrimp, is engineered for optimal performance as a luminescent reporter, offering about 150-fold brighter luminescence compared to traditional luciferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NanoLuc substrate 1 involves the preparation of furimazine through a series of chemical reactions. The process typically includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as imidazopyrazinone derivatives.

Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of organic solvents and catalysts to facilitate the formation of the desired product.

Purification: The final product, furimazine, is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand for bioluminescent assays. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the chemical reactions under optimized conditions.

Automation: Implementing automated systems for monitoring and controlling reaction parameters to ensure consistency and efficiency.

Quality Control: Rigorous quality control measures are in place to verify the purity and performance of the final product.

Chemical Reactions Analysis

Types of Reactions: NanoLuc substrate 1 undergoes several types of chemical reactions, including:

Oxidation: The substrate is oxidized by NanoLuc luciferase in the presence of oxygen, resulting in the emission of light.

Reduction: In some cases, the substrate may undergo reduction reactions under specific conditions.

Substitution: Chemical substitution reactions can be used to modify the substrate for specific applications.

Common Reagents and Conditions:

Oxidation Reagents: Oxygen is a key reagent in the oxidation reaction catalyzed by NanoLuc luciferase.

Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used to dissolve the substrate and facilitate reactions.

Catalysts: Catalysts may be used to enhance the efficiency of chemical reactions involving the substrate.

Major Products Formed: The primary product formed from the oxidation of this compound is a light-emitting neutral species, which is responsible for the bioluminescent signal observed in assays .

Scientific Research Applications

NanoLuc substrate 1 has a wide range of applications in scientific research, including:

Chemistry: Used in bioluminescent assays to study chemical reactions and molecular interactions.

Biology: Employed in live-cell imaging to monitor cellular processes and protein dynamics.

Medicine: Utilized in drug discovery and development to screen potential therapeutic compounds.

Industry: Applied in high-throughput screening assays for the identification of bioactive molecules

Mechanism of Action

The mechanism of action of NanoLuc substrate 1 involves its interaction with NanoLuc luciferase. The substrate binds to the enzyme’s catalytic site, where it undergoes oxidation in the presence of oxygen. This reaction produces an excited amide product, which emits light as it returns to its ground state. The process is facilitated by key amino acid residues within the enzyme, such as arginine and aspartate, which coordinate the substrate and stabilize the reaction intermediates .

Comparison with Similar Compounds

Coelenterazine: Another luciferase substrate used in bioluminescent assays, but with lower luminescence intensity compared to furimazine.

AkaLumine: A substrate used with AkaLuc luciferase, offering similar brightness but different spectral properties.

Hydrofurimazine: An improved version of furimazine with enhanced solubility and bioavailability

Uniqueness: NanoLuc substrate 1 stands out due to its high luminescence intensity, stability, and compatibility with NanoLuc luciferase. These properties make it ideal for a wide range of applications, from basic research to industrial assays .

Properties

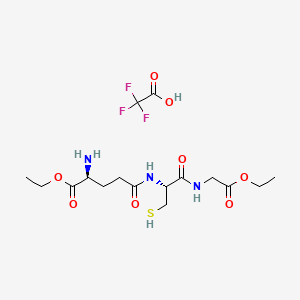

Molecular Formula |

C24H18FN3O3 |

|---|---|

Molecular Weight |

415.4 g/mol |

IUPAC Name |

8-benzyl-6-(2-fluoro-3-hydroxyphenyl)-2-(furan-2-ylmethyl)imidazo[1,2-a]pyrazin-3-ol |

InChI |

InChI=1S/C24H18FN3O3/c25-22-17(9-4-10-21(22)29)20-14-28-23(18(26-20)12-15-6-2-1-3-7-15)27-19(24(28)30)13-16-8-5-11-31-16/h1-11,14,29-30H,12-13H2 |

InChI Key |

VCZKXMXKJMWNJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=CO4)C5=C(C(=CC=C5)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[2-[[(2S)-2-[[2-[[2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid](/img/structure/B12363076.png)

![(2R,3R,6S)-6-[(Z,1E,4R,5S)-5-hydroxy-2-methyl-1-[(1R,3S)-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-dien-10-ylidene]hept-2-en-4-yl]oxy-2-methyloxan-3-ol](/img/structure/B12363083.png)

![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12363089.png)

![6-chloro-N-[4-[(2R)-3-(4-chloro-3-fluorophenoxy)-2-hydroxypropyl]piperazin-1-yl]quinoline-2-carboxamide](/img/structure/B12363096.png)

![2H-Pyrido[3,4-b]indole-2,3-dicarboxylic acid, 1,3,4,9-tetrahydro-, 2-(9H-fluoren-9-ylmethyl) ester, (3S)-](/img/structure/B12363130.png)